molecular formula C10H13NO5S B14606832 1-Butanesulfonic acid, 4-nitrophenyl ester CAS No. 59426-91-4

1-Butanesulfonic acid, 4-nitrophenyl ester

Cat. No.: B14606832
CAS No.: 59426-91-4
M. Wt: 259.28 g/mol
InChI Key: SBORZCTTYUPFFN-UHFFFAOYSA-N
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Description

1-Butanesulfonic acid, 4-nitrophenyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a butanesulfonic acid moiety attached to a 4-nitrophenyl group

Preparation Methods

The synthesis of 1-butanesulfonic acid, 4-nitrophenyl ester typically involves the reaction of 4-nitrophenol with butanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining a low temperature to control the rate of reaction and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Butanesulfonic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the 4-nitrophenyl group.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form 4-nitrophenol and butanesulfonic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like palladium on carbon for reduction. The major products formed from these reactions are 4-nitrophenol, butanesulfonic acid, and 4-aminophenyl butanesulfonate .

Scientific Research Applications

1-Butanesulfonic acid, 4-nitrophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butanesulfonic acid, 4-nitrophenyl ester involves its interaction with nucleophiles or enzymes. The ester bond is susceptible to nucleophilic attack, leading to the cleavage of the bond and release of the 4-nitrophenyl group. In biological systems, enzymes such as esterases can catalyze the hydrolysis of the ester, resulting in the formation of 4-nitrophenol and butanesulfonic acid. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1-Butanesulfonic acid, 4-nitrophenyl ester can be compared with other sulfonic acid esters, such as:

    Methanesulfonic acid, 4-nitrophenyl ester: Similar in structure but with a shorter alkyl chain.

    Ethanesulfonic acid, 4-nitrophenyl ester: Also similar but with a two-carbon alkyl chain.

    Benzenesulfonic acid, 4-nitrophenyl ester: Contains an aromatic ring instead of an alkyl chain.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and solubility properties. This makes it suitable for specific applications where other esters may not be as effective .

Properties

CAS No.

59426-91-4

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

(4-nitrophenyl) butane-1-sulfonate

InChI

InChI=1S/C10H13NO5S/c1-2-3-8-17(14,15)16-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3

InChI Key

SBORZCTTYUPFFN-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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